molecular formula C8H13BrClN3 B2841607 (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride CAS No. 2137578-36-8

(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride

Cat. No.: B2841607
CAS No.: 2137578-36-8
M. Wt: 266.57
InChI Key: UZXOYWHPXCQZET-WLYNEOFISA-N
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Description

(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride is a chemical compound that features a cyclopentane ring substituted with a 4-bromopyrazolyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentanone, which undergoes a series of reactions to introduce the amine and bromopyrazole groups.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired stereochemistry and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromopyrazole moiety, potentially converting it to a pyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to pyrazole derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology

    Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The amine group can form ionic bonds with negatively charged sites on proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Chloropyrazol-1-yl)cyclopentan-1-amine;hydrochloride
  • (1R,2S)-2-(4-Fluoropyrazol-1-yl)cyclopentan-1-amine;hydrochloride

Uniqueness

Compared to its analogs, (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride exhibits unique reactivity due to the presence of the bromine atom, which is more reactive in substitution reactions

Properties

IUPAC Name

(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3.ClH/c9-6-4-11-12(5-6)8-3-1-2-7(8)10;/h4-5,7-8H,1-3,10H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXOYWHPXCQZET-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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